4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine
Description
Properties
IUPAC Name |
4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)9-7-8(16(17)18)1-2-10(9)15-3-5-19-6-4-15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHSXGCAZQBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346505 | |
| Record name | 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54672-11-6 | |
| Record name | 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54672-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine typically involves the following steps:
Nitration of 2-(trifluoromethyl)aniline: The starting material, 2-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the trifluoromethyl group.
Formation of the Morpholine Derivative: The nitrated product is then reacted with morpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the final product.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Reduction: 4-[4-Amino-2-(trifluoromethyl)phenyl]morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic and Antimicrobial Activities
Research indicates that compounds similar to 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine have been investigated for their potential in treating diabetes and infections. For example, derivatives of this compound have shown promise as inhibitors of key enzymes involved in glucose metabolism and as antimicrobial agents against various pathogens .
Case Study: Kinase Inhibitors
A study demonstrated that modifications of this compound could act as kinase inhibitors, which are crucial in cancer treatment. The introduction of the trifluoromethyl group enhances the lipophilicity and bioavailability of the drug candidates derived from it .
Agricultural Applications
Herbicides and Pesticides
The compound has been explored for its efficacy as a herbicide. Research has shown that derivatives exhibit inhibitory effects on plant growth, making them potential candidates for developing new agricultural chemicals .
Case Study: Photosynthetic Inhibition
In experiments with cyanobacterial strains, certain derivatives of this compound were found to inhibit photosynthesis, leading to reduced growth rates. This suggests that the compound could be effective in controlling unwanted vegetation in agricultural settings .
Material Science
Synthesis of Advanced Materials
Due to its unique chemical structure, this compound serves as a precursor for synthesizing advanced materials such as polymers and nanocomposites. The trifluoromethyl group imparts desirable properties like thermal stability and chemical resistance .
| Application Area | Specific Use Case | Observed Benefits |
|---|---|---|
| Medicinal Chemistry | Kinase inhibitors for cancer treatment | Enhanced bioavailability |
| Agriculture | Herbicides affecting plant growth | Effective weed management |
| Material Science | Precursor for polymers and nanocomposites | Improved thermal stability |
Mechanism of Action
The mechanism of action of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
4-(4-Nitrophenyl)morpholine
Molecular Formula : C₁₀H₁₂N₂O₃; Molecular Weight : 224.22 g/mol
4-(2-Fluoro-4-nitrophenyl)morpholine
Molecular Formula : C₁₀H₁₁FN₂O₃; Molecular Weight : 226.21 g/mol
- Key Differences : Substitutes trifluoromethyl with fluorine at the 2-position.
- Used in combinatorial synthesis and as a precursor in medicinal chemistry .
4-(4-Nitrophenyl)thiomorpholine
Molecular Formula : C₁₀H₁₂N₂O₂S; Molecular Weight : 224.28 g/mol
- Key Differences : Replaces the morpholine oxygen with sulfur.
- Properties/Applications :
4-((4-(4-Nitro-2-(trifluoromethyl)phenoxy)phenyl)sulfonyl)morpholine
Molecular Formula : C₁₇H₁₄F₃N₂O₆S; Molecular Weight : 443.37 g/mol
- Key Differences: Incorporates a sulfonyl group and phenoxy linker.
- Used in fluorinated compound libraries for drug discovery .
Data Table: Structural and Functional Comparison
Research Findings and Key Insights
Electronic Effects
Solid-State Behavior
- Aromatic stacking stabilizes 4-(4-Nitrophenyl)morpholine’s crystal structure, while thiomorpholine derivatives form dimers via C–H···O bonds due to sulfur’s polarizability .
Biological Activity
4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and nitro substituent on the phenyl ring enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H11F3N2O3
- CAS Number : 612856
This compound features a morpholine ring, which is known for its ability to interact with biological targets due to its basic nitrogen atom.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways. For instance, studies indicate that similar morpholine derivatives exhibit inhibitory activity against α-glucosidase, which is crucial for carbohydrate metabolism .
- Receptor Interaction : The trifluoromethyl group enhances lipophilicity, allowing the compound to interact effectively with membrane-bound receptors. This interaction can modulate signaling pathways related to inflammation and cell proliferation .
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cellular systems .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological effects of this compound:
- α-Glucosidase Inhibition : A study reported that morpholine derivatives showed significant inhibition of α-glucosidase, with IC50 values indicating effective enzyme blockade. This suggests potential applications in managing diabetes by controlling postprandial glucose levels .
- Cytotoxicity Assays : Cytotoxic effects were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity against specific cancer types, indicating its potential as an anti-cancer agent.
Case Studies
- Diabetes Management : In a study focused on diabetes treatment, compounds structurally similar to this compound exhibited promising results in lowering blood glucose levels through enzyme inhibition .
- Anticancer Research : A research project investigated the anticancer properties of morpholine derivatives, revealing that certain modifications led to enhanced activity against breast cancer cells. The presence of a trifluoromethyl group was noted to increase potency compared to non-fluorinated analogs .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target | Effect | IC50 Value (µM) |
|---|---|---|---|
| Enzyme Inhibition | α-Glucosidase | Significant inhibition | 25 |
| Cytotoxicity | Cancer Cell Lines | Selective cytotoxicity | Varies by cell line |
| Antioxidant Activity | Cellular Models | Reduction in oxidative stress | Not quantified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A nickel-catalyzed cross-coupling protocol is commonly used, where morpholine reacts with aryl halides (e.g., 4-bromo-2-(trifluoromethyl)nitrobenzene) under mild conditions. Key parameters include temperature control (25–60°C), solvent selection (e.g., THF/H2O mixtures), and stoichiometric ratios of amine to aryl halide (3:1 molar ratio). Monitoring via TLC or HPLC ensures reaction completion . For optimization, vary ligands (e.g., bipyridine) or employ microwave-assisted synthesis to reduce reaction time.
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : Quantify purity (>95%) and detect residual solvents.
- NMR (<sup>1</sup>H/<sup>19</sup>F) : Confirm substitution patterns (e.g., nitro and trifluoromethyl groups at positions 4 and 2, respectively).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding stability .
Q. What are the key stability considerations for long-term storage of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C. Avoid exposure to light, moisture, and oxidizing agents. Periodic FT-IR analysis can detect degradation (e.g., nitro group reduction or morpholine ring oxidation). Stability studies under accelerated conditions (40°C/75% RH for 6 months) are recommended .
Advanced Research Questions
Q. How do electronic effects of the nitro and trifluoromethyl groups influence reactivity in downstream functionalization?
- Methodological Answer : The nitro group is strongly electron-withdrawing, directing electrophilic substitutions to the meta position, while the trifluoromethyl group enhances lipophilicity and steric hindrance. Computational studies (DFT calculations) can map charge distribution and predict sites for nucleophilic attack. Experimental validation via Suzuki-Miyaura coupling or Ullmann reactions is advised .
Q. What strategies resolve contradictions in reported melting points or spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or solvate formation. Conduct:
- DSC/TGA : Identify polymorph transitions or solvent loss.
- Variable-temperature NMR : Detect dynamic conformational changes.
- Comparative crystallography : Compare lattice parameters with literature (e.g., CCDC entries) .
Q. How can the compound’s pharmacokinetic properties be modeled computationally for drug discovery applications?
- Methodological Answer : Use QSAR models to predict logP (enhanced by trifluoromethyl) and solubility (limited by nitro group). Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases). ADMET predictors (SwissADME) assess toxicity risks, particularly nitro group-mediated hepatotoxicity .
Q. What advanced techniques characterize intermolecular interactions in co-crystals or salts of this compound?
- Methodological Answer : Employ Hirshfeld surface analysis (CrystalExplorer) to quantify π-π stacking or hydrogen-bonding contributions. Pair distribution function (PDF) analysis (synchrotron X-ray) reveals short-range order in amorphous phases. Solid-state NMR (<sup>13</sup>C CP/MAS) probes molecular dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
